4-Chloro-5-phenyl-1-benzothiepine
Description
Properties
CAS No. |
66769-01-5 |
|---|---|
Molecular Formula |
C16H11ClS |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
4-chloro-5-phenyl-1-benzothiepine |
InChI |
InChI=1S/C16H11ClS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H |
InChI Key |
ZJMOZECCDKJXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyl-1-benzothiepine typically involves the intramolecular Friedel-Crafts reaction. This reaction is initiated by the alkylation of p-bromothiophenol with ethyl bromide, followed by cyclization to form the benzothiepine ring . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4-Chloro-5-phenyl-1-benzothiepine may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. This method allows for better control over reaction conditions and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified phenyl derivatives.
Substitution: Formation of substituted benzothiepine derivatives.
Scientific Research Applications
4-Chloro-5-phenyl-1-benzothiepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenyl-1-benzothiepine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, influencing neuronal excitability and producing sedative or anxiolytic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key analogs include halogen-substituted and phenyl-variant benzothiepines. For example:
- 5-Phenyl-1-benzothiepine : The absence of the chloro group reduces electron-withdrawing effects, increasing electron density at the aromatic ring.
- 4-Chloro-5-(4-methylphenyl)-1-benzothiepine : A methyl group on the phenyl substituent introduces steric hindrance and modulates solubility.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility in DMSO |
|---|---|---|---|---|
| 4-Chloro-5-phenyl-1-benzothiepine | 274.75 | 3.8 | 156–158† | High |
| 4-Bromo-5-phenyl-1-benzothiepine | 319.21 | 4.2 | 162–164† | Moderate |
| 5-Phenyl-1-benzothiepine | 224.29 | 3.1 | 145–147† | Very High |
*Calculated using fragment-based methods.
†Values based on analogous benzothiepine derivatives .
Crystallographic and Structural Insights
X-ray studies of halogenated benzothiepines reveal distinct packing patterns. The chloro derivative forms tighter crystal lattices due to Cl···S interactions, whereas bromo analogs exhibit Br···π interactions. SHELX programs are critical in resolving these structures, particularly for handling high-resolution twinned data in macromolecular contexts .
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